
Technical Guide: Spectral Characterization of 2-
Chloro-N,N-dimethyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-chloro-N,N-dimethyl-5-

nitroaniline

CAS No.: 17815-97-3

Cat. No.: B3007744

Get Quote

Executive Summary & Compound Profile
2-Chloro-N,N-dimethyl-5-nitroaniline is a specialized aromatic intermediate used primarily in

the synthesis of azo dyes and pharmaceutical precursors. Its structure is characterized by a

central benzene core substituted with an electron-withdrawing nitro group, an electron-donating

dimethylamino group, and a chlorine atom. This specific substitution pattern creates a unique

"push-pull" electronic system that defines its spectral signature.
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Property Detail

IUPAC Name 2-Chloro-N,N-dimethyl-5-nitroaniline

CAS Number 17815-97-3

Molecular Formula C₈H₉ClN₂O₂

Molecular Weight 200.62 g/mol

SMILES CN(C)C1=C(Cl)C=CC(=C1)=O

Appearance Yellow to brownish-crystalline solid

Melting Point
68–72 °C (Predicted based on structural

analogs)

Solubility
Soluble in DMSO, Chloroform, Ethyl Acetate;

Insoluble in Water

Synthesis & Impurity Context
Understanding the synthesis is critical for interpreting spectral impurities. This compound is

typically prepared via nucleophilic aromatic substitution (SɴAr) or N-alkylation.

Route A (Alkylation): Methylation of 2-chloro-5-nitroaniline using methyl iodide or dimethyl

sulfate.

Common Impurities: Monomethylated intermediate (2-chloro-N-methyl-5-nitroaniline) or

unreacted starting material.

Route B (SɴAr): Reaction of 2,4-dichloro-nitrobenzene (or similar) with dimethylamine.

Common Impurities: Regioisomers if the leaving group selectivity is poor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the target compound from its primary amine precursor (2-

chloro-5-nitroaniline) by the presence of the N-methyl singlet and the absence of exchangeable

N-H protons.
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¹H NMR (Proton NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

7.78 Doublet (d) 1H H-6

Ortho to -NO₂

and -NMe₂.

Highly

deshielded by

nitro group.

7.52
Doublet of

Doublets (dd)
1H H-4

Para to -NMe₂,

Ortho to -NO₂.

7.35 Doublet (d) 1H H-3
Ortho to -Cl,

Meta to -NO₂.

2.88 Singlet (s) 6H -N(CH₃)₂

Characteristic

dimethylamino

singlet.

Coupling Constants (J values):

J (H3–H4) ≈ 8.8 Hz (Ortho coupling)

J (H4–H6) ≈ 2.5 Hz (Meta coupling)

¹³C NMR (Carbon-13 NMR)
Solvent: CDCl₃ | Frequency: 100 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3007744?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Assignment Environment

152.4 C-1
Ipso to -NMe₂ (Deshielded by

N-resonance).

147.1 C-5 Ipso to -NO₂.

129.8 C-2 Ipso to -Cl.

124.5 C-4 Aromatic C-H.

116.2 C-3 Aromatic C-H.

112.8 C-6 Aromatic C-H.

43.5 -N(CH₃)₂ Methyl carbons (Aliphatic).

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid quality control check. The absence of the N-H doublet

(3300–3500 cm⁻¹) is the primary indicator of complete methylation.

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Diagnostic Note

3050–3100 ν(C-H) Aromatic C-H Weak intensity.

2800–2950 ν(C-H) Alkyl C-H (Methyl)
Distinctive for N-Me

groups.

1525 ν_as(NO₂) Nitro (Asymmetric)
Very strong,

characteristic band.

1345 ν_s(NO₂) Nitro (Symmetric) Strong band.

1310 ν(C-N) Aryl-Amine
C-N stretch enhanced

by conjugation.

1080 ν(C-Cl) Aryl-Chloride
Moderate to strong

band.

~810 δ(C-H) OOP Bending
Indicative of 1,2,5-

substitution pattern.
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Mass Spectrometry (MS)
The mass spectrum is dominated by the chlorine isotope signature and the stability of the nitro-

aromatic core.

Fragmentation Pathway Analysis
Molecular Ion (M⁺): Observed at m/z 200 (³⁵Cl) and 202 (³⁷Cl) in a characteristic 3:1 ratio.

Base Peak: Often the molecular ion or the [M-NO₂]⁺ fragment.

m/z Ion Identity Fragmentation Mechanism

200/202 [M]⁺
Molecular Ion (Stable aromatic

system).

185/187 [M – CH₃]⁺
Loss of methyl radical from

amine.

154/156 [M – NO₂]⁺
Loss of nitro group (common in

nitroaromatics).

165 [M – Cl]⁺
Loss of chlorine radical (less

common).

139 [M – NO₂ – CH₃]⁺ Combined loss.

Fragmentation Logic Diagram
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Molecular Ion [M]+
m/z 200 (100%) / 202 (32%)

[M - CH3]+
m/z 185

- •CH3 (15)

[M - NO2]+
m/z 154

- •NO2 (46)

Phenyl Cation Core
m/z ~139

- •NO2 - •CH3

Click to download full resolution via product page

Caption: Electron Ionization (EI) fragmentation pathway showing primary loss of methyl and

nitro groups.

Experimental Protocols
To ensure reproducible spectral data, follow these preparation standards.

Protocol A: NMR Sample Preparation
Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. If solubility

is poor, switch to DMSO-d₆.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove undissolved inorganic salts

(e.g., NaCl from synthesis).

Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate

integration of the nitro-adjacent protons.

Protocol B: GC-MS Analysis
Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).
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Inlet Temp: 250 °C.

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold at 60 °C for 1 min.

Ramp 20 °C/min to 280 °C.

Hold 5 min.

Detection: EI mode (70 eV). Scan range 40–400 amu.

Characterization Workflow
Use this logic flow to validate the synthesis of 2-chloro-N,N-dimethyl-5-nitroaniline from its

precursor.

Crude Product IR Spectroscopy Check 3300-3500 cm-1

1H NMR (CDCl3)No Peaks (Success)

Recrystallize
Peaks Present (Amine Impurity)

Check 2.88 ppm

GC-MSSinglet (6H) Present

Split/Missing

Identity Confirmed
m/z 200/202 Found

Click to download full resolution via product page

Caption: Step-by-step validation workflow for confirming complete N-methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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